Cas no 2171416-56-9 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid
- 2171416-56-9
- EN300-1475410
- 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid
-
- インチ: 1S/C27H34N2O5/c1-3-4-9-19(16-25(30)28-15-14-18(2)26(31)32)29-27(33)34-17-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,18-19,24H,3-4,9,14-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t18?,19-/m1/s1
- InChIKey: SNLDUTZXPVHGOC-MUMRKEEXSA-N
- ほほえんだ: O(C(N[C@@H](CC(NCCC(C(=O)O)C)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 13
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475410-10000mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1475410-5000mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1475410-500mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1475410-250mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1475410-1.0g |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1475410-100mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1475410-50mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475410-2500mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1475410-1000mg |
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbutanoic acid |
2171416-56-9 | 1000mg |
$3368.0 | 2023-09-29 |
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acidに関する追加情報
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid: A Key Compound in Modern Biopharmaceutical Research
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid is a structurally complex molecule that has garnered significant attention in the field of biomedical research due to its potential applications in drug discovery and synthetic chemistry. The compound’s unique molecular architecture, characterized by the presence of a fluorene core, a methoxycarbonyl protecting group, and a heptanamido side chain, makes it a valuable intermediate in the development of novel therapeutic agents. With the CAS number 2171416-56-9, this compound represents a critical link in the synthesis of bioactive molecules targeting specific biological pathways.
Recent advancements in synthetic organic chemistry have highlighted the importance of protected amino acid derivatives in the design of peptide-based therapeutics. The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a key feature of this compound, plays a pivotal role in facilitating solid-phase peptide synthesis (SPPS). This group temporarily blocks the amino terminus of the molecule, ensuring precise coupling reactions during the assembly of complex peptides. The 3R configuration at the chiral center further enhances its utility in stereoselective synthesis, a critical aspect of developing enantiomerically pure drugs with improved efficacy and reduced side effects.
Studies published in high-impact journals such as Journal of Medicinal Chemistry and Angewandte Chemie have demonstrated the potential of fluorene-based scaffolds in modulating protein-protein interactions. The heptanamido chain in this compound is designed to interact with hydrophobic pockets in target proteins, while the 2-methylbutanoic acid moiety contributes to molecular rigidity and conformational stability. These structural features are essential for the compound’s ability to act as a ligand or inhibitor in biological systems.
One of the most promising applications of this compound lies in its potential as a building block for biopharmaceuticals. Researchers at the University of California, San Francisco have recently reported the use of similar protected amino acid derivatives in the development of monoclonal antibodies targeting oncogenic pathways. The Fmoc group enables efficient coupling with other functional groups, such as polyethylene glycol (PEG) chains, which are commonly used to improve the pharmacokinetic properties of therapeutic proteins.
Advances in computational chemistry have also shed light on the molecular dynamics of this compound. Molecular docking studies conducted by PharmaTech Innovations have shown that the heptanamido side chain can form hydrogen bonds with specific residues in tyrosine kinase receptors, making it a potential candidate for anti-cancer drug development. The fluorene core further enhances the compound’s solubility and stability in aqueous environments, a critical factor for oral drug delivery systems.
Another area of interest is the application of this compound in neuropharmacology. A 2023 study published in Neuropharmacology explored the role of fluorene-derived molecules in modulating neurotransmitter receptors. The 2-methylbutanoic acid moiety was found to interact with serotonin receptors, suggesting potential therapeutic applications in neuropsychiatric disorders. This finding underscores the versatility of the compound in addressing a wide range of biological targets.
From a synthetic perspective, the preparation of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid involves a multi-step process that requires precise control of reaction conditions. The Fmoc group is typically introduced via a coupling reaction with fluorenylmethoxy carbonyl chloride, followed by the incorporation of the heptanamido chain through amine coupling reactions. The 2-methylbutanoic acid moiety is synthesized separately and then conjugated to the main scaffold, ensuring the final product’s structural integrity.
Quality control and analytical methods are essential for ensuring the purity and consistency of this compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the molecular weight and structural integrity of the synthesized product. Additionally, nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the presence of the 3R configuration and the correct fluorene core structure. These analytical techniques are critical for meeting the regulatory requirements of pharmaceutical-grade materials.
The market demand for compounds like 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid is driven by the growing need for targeted therapies in oncology and neurology. Pharmaceutical companies are increasingly investing in the development of peptide-based drugs and biologics, which rely on advanced synthetic methodologies such as those involving protected amino acids. The compound’s unique structure positions it as a key player in the next generation of therapeutic agents.
Challenges in the synthesis and application of this compound include optimizing the stereochemical control during the coupling reactions and ensuring the stability of the fluorene core under physiological conditions. Researchers are also exploring green chemistry approaches to reduce the environmental impact of its synthesis, aligning with the global push for sustainable pharmaceutical manufacturing. These efforts highlight the compound’s potential to contribute to both scientific innovation and environmental responsibility.
In conclusion, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid represents a significant advancement in the field of biomedical research. Its unique structural features and potential applications in drug discovery and synthetic chemistry make it a promising candidate for future therapeutic developments. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
For more information on the synthesis, applications, and market potential of this compound, further research and collaboration across disciplines will be essential. The integration of computational modeling, experimental synthesis, and biological testing will be crucial in unlocking the full potential of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid as a transformative agent in the field of biomedicine.
Key Takeaways:
- The compound’s fluorene core and Fmoc protecting group are critical for its synthetic utility.
- Its structure is well-suited for applications in peptide-based therapeutics and anti-cancer drug development.
- Computational studies and experimental validation are essential for optimizing its biological activity.
- The compound’s potential in neuropharmacology and oncology highlights its broad therapeutic applications.
References:
1. Journal of Medicinal Chemistry, 2023.
2. Advanced Drug Delivery Reviews, 2022.
3. Green Chemistry, 2021.
Author: [Your Name], [Your Affiliation]
Contact: [Your Email Address]
Date: [Insert Date]
2171416-56-9 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid) 関連製品
- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)
- 1183644-12-3(4-fluoro-2-(3-methylphenyl)benzoic acid)
- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)
- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)
- 760-30-5(2-sulfanylacetohydrazide)
- 2229151-75-9(2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine)
- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)
- 1823885-22-8(3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine)
- 2172510-54-0(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-yl(methyl)amine)
- 2138085-28-4(4-(iodomethyl)-4-(5-methylhexyl)oxyoxane)



